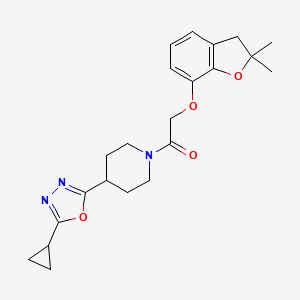

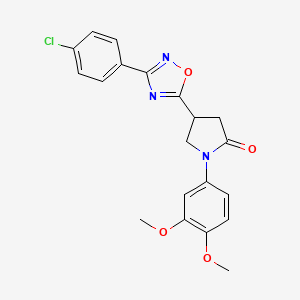

![molecular formula C20H28N4OS B2582705 N-butyl-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetamide CAS No. 688355-10-4](/img/structure/B2582705.png)

N-butyl-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazoline derivatives involves several methods, including the reaction of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines, which is catalyzed by molecular iodine . Another method involves the condensation of 2-nitrobenzyl alcohols with arylacetic acids in the presence of urea as a nitrogen source, elemental sulfur as a promoter, DABCO as a base, and DMSO as a solvent .Molecular Structure Analysis

The molecular structure of N-butyl-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetamide consists of a quinazoline core with a butyl group, a cyclohexylamino group, and a sulfanylacetamide group attached.Chemical Reactions Analysis

Quinazoline derivatives, including N-butyl-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetamide, are involved in various chemical reactions. For instance, they can undergo dehydrogenative cyclizations of 2-aminoaryl alcohols and ketones or nitriles to provide quinolines or quinazolines . They can also participate in [4 + 2] annulation of benzylamines and nitriles via C-H/N-H bond activation .Applications De Recherche Scientifique

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. The quinazolinone nucleus, which is part of its structure, is known to exhibit antimicrobial activity by inhibiting the biosynthesis of bacterial lipids or through other mechanisms against various bacterial species . This makes it a candidate for developing new antibiotics, especially in the face of rising drug-resistant bacterial strains.

Anticancer Properties

Research has indicated that derivatives of N-butyl-2-((4-(cyclohexylamino)quinazolin-2-yl)thio)acetamide show promise as antiproliferative agents. They have been evaluated for their in vitro activity against cancer cell lines, such as the human breast adenocarcinoma cell line (MCF7), and have shown potential for use as lead compounds in drug design .

Antifungal Applications

The presence of the cyclohexylamino group in this compound is reported to enhance antifungal properties. It has been compared favorably to itraconazole, a well-known antifungal medication, suggesting that it could be developed into a new class of antifungal drugs .

Binding Studies with Serum Albumin

Studies have explored the interaction of this compound with bovine serum albumin (BSA), which is significant because serum albumins bind and transport various pharmaceuticals in the plasma. Understanding this interaction can provide insights into the pharmacokinetics and pharmacodynamics of the compound .

Drug Delivery Systems

The structural relatives of N-butyl-2-((4-(cyclohexylamino)quinazolin-2-yl)thio)acetamide, such as n-butyl cyanoacrylate, have been used as tissue adhesives and as precursors for nanoparticle preparations for controlled drug delivery . This suggests potential applications in designing drug delivery systems that could utilize this compound or its derivatives.

Molecular Docking and Drug Design

Molecular docking studies have been conducted to understand the binding mode of this compound’s derivatives with various receptors. These studies are crucial for rational drug design, as they can predict how a drug will interact with its target and help in optimizing its structure for better efficacy .

Pharmacological Activities

Quinazoline derivatives, including those related to N-butyl-2-((4-(cyclohexylamino)quinazolin-2-yl)thio)acetamide, have a wide range of pharmacological activities. They have been used as sedatives, anti-inflammatories, analgesics, antipsychotics, and more. This broad spectrum of activity provides a rich area for further research and development .

Antioxidant Properties

Quinazolinone derivatives are also known for their antioxidant properties. Antioxidants are important for protecting cells from damage caused by free radicals, and compounds with antioxidant activity are valuable in the treatment of diseases caused by oxidative stress .

Propriétés

IUPAC Name |

N-butyl-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4OS/c1-2-3-13-21-18(25)14-26-20-23-17-12-8-7-11-16(17)19(24-20)22-15-9-5-4-6-10-15/h7-8,11-12,15H,2-6,9-10,13-14H2,1H3,(H,21,25)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAVVDGGRXUSIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-2-((4-(cyclohexylamino)quinazolin-2-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2582626.png)

![N-[(2R)-4,4,4-Trifluoro-1-(2,4,5-trifluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2582628.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2582633.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2582636.png)

![6-Tert-butyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2582639.png)

![1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2582640.png)

![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)prop-2-enamide](/img/structure/B2582643.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2582645.png)